molecular formula C9H16ClN3O B12629055 (4-Tert-butoxypyrimidin-2-YL)methanamine hydrochloride CAS No. 1196146-51-6

(4-Tert-butoxypyrimidin-2-YL)methanamine hydrochloride

Cat. No.: B12629055
CAS No.: 1196146-51-6
M. Wt: 217.69 g/mol
InChI Key: VHSHAJNCBGTDJL-UHFFFAOYSA-N
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Description

(4-Tert-butoxypyrimidin-2-YL)methanamine hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives. It is characterized by the presence of a tert-butoxy group attached to the pyrimidine ring, along with a methanamine group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Tert-butoxypyrimidin-2-YL)methanamine hydrochloride typically involves the reaction of 4-tert-butoxypyrimidine with methanamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:

    Starting Materials: 4-tert-butoxypyrimidine and methanamine.

    Reaction Conditions: The reaction is conducted in an anhydrous environment to prevent hydrolysis.

    Product Isolation: The product is isolated by crystallization or precipitation, followed by purification steps such as recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and minimize production costs. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-Tert-butoxypyrimidin-2-YL)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts like palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

(4-Tert-butoxypyrimidin-2-YL)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is utilized in the study of enzyme interactions and metabolic pathways.

    Medicine: It serves as a precursor in the development of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.

    Industry: The compound is employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (4-Tert-butoxypyrimidin-2-YL)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Tert-butoxypyrimidin-2-YL)methanamine hydrochloride is unique due to its specific functional groups and their arrangement, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications, particularly in pharmaceutical synthesis and research.

Properties

CAS No.

1196146-51-6

Molecular Formula

C9H16ClN3O

Molecular Weight

217.69 g/mol

IUPAC Name

[4-[(2-methylpropan-2-yl)oxy]pyrimidin-2-yl]methanamine;hydrochloride

InChI

InChI=1S/C9H15N3O.ClH/c1-9(2,3)13-8-4-5-11-7(6-10)12-8;/h4-5H,6,10H2,1-3H3;1H

InChI Key

VHSHAJNCBGTDJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=NC(=NC=C1)CN.Cl

Origin of Product

United States

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